Cas no 2171700-23-3 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid
- EN300-1513234
- 2171700-23-3
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid
-
- インチ: 1S/C27H32N2O6/c1-2-3-12-23(24(30)29-15-13-27(34,14-16-29)25(31)32)28-26(33)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,34H,2-3,12-17H2,1H3,(H,28,33)(H,31,32)
- InChIKey: UMHIZJDOWCBJMT-UHFFFAOYSA-N
- ほほえんだ: OC1(C(=O)O)CCN(C(C(CCCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
計算された属性
- せいみつぶんしりょう: 480.22603674g/mol
- どういたいしつりょう: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 743
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 116Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1513234-2500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1513234-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1513234-0.25g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1513234-100mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1513234-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1513234-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1513234-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1513234-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1513234-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1513234-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4-hydroxypiperidine-4-carboxylic acid |
2171700-23-3 | 10000mg |
$14487.0 | 2023-09-27 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acidに関する追加情報
Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid (CAS No. 2171700-23-3)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid, identified by its CAS number 2171700-23-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) moiety, an hexanoyl side chain, and a piperidine core with a hydroxyl group at the 4-position. The presence of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug design and development.
The Fmoc group is particularly noteworthy, as it is commonly employed in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild acidic conditions. This feature makes 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid a valuable intermediate in the synthesis of peptides and peptidomimetics. Furthermore, the hexanoyl moiety introduces a longer aliphatic chain, which can influence the solubility, bioavailability, and metabolic stability of the compound. The piperidine ring, with its hydroxyl substituent, adds another layer of complexity, potentially affecting both the pharmacokinetic and pharmacodynamic properties of derivatives.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds in drug discovery. The structural features of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid make it an attractive candidate for designing molecules with enhanced binding affinity and selectivity. For instance, the combination of the fluorenylmethoxycarbonyl group with the piperidine core has been explored in the development of kinase inhibitors, where such structures often exhibit improved solubility and cell permeability compared to simpler analogs.
In addition to its role as a synthetic intermediate, this compound has shown promise in various preclinical studies. Researchers have been particularly interested in its potential as a building block for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). The unique structural motif of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid allows for precise tuning of electronic and steric properties, which is crucial for modulating PPIs—a class of interactions that are notoriously difficult to target with traditional small-molecule drugs.
One notable area of research involves the use of this compound in the development of antiviral agents. The structural similarity between viral protease active sites and certain peptidomimetics has led to the exploration of molecules that can mimic natural substrates while inhibiting viral replication. The presence of both the Fmoc group and the hexanoyl side chain in 1-2-( {(9H-fluoreninull methoxycarbonyl}amino)hexanoyl}-4-hydroxypiperidine)-4-carboxylic acid provides a versatile platform for designing such inhibitors. Recent studies have demonstrated that derivatives of this compound can effectively bind to viral proteases, thereby blocking critical steps in the viral life cycle.
Another emerging application lies in the field of neurodegenerative diseases. The piperidine core with a hydroxyl group has been shown to interact with specific targets involved in conditions such as Alzheimer's disease and Parkinson's disease. By leveraging the structural features of 1-(2-( {(9H-fluorenylmethoxycarbonyl}amino)hexanoyl}-4-hydroxypiperidine)-4-carboxylic acid, researchers aim to develop novel therapeutics that can modulate neurotransmitter release or inhibit pathological protein aggregation. Preliminary data suggest that certain derivatives exhibit promising effects in animal models, warranting further investigation into their potential as therapeutic agents.
The synthesis of this compound also presents an interesting challenge from a chemical perspective. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. The incorporation of the Fmoc group requires specialized equipment for SPPS, while the introduction of the hexanoyl side chain necessitates precise control over reaction times and temperatures. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.
In conclusion,1-(2-( {(9H-fluorenylmethoxycarbonyl}amino)hexanoyl}-4-hydroxypiperidine)-4-carboxylic acid (CAS No. 2171700233) represents a fascinating example of how complex molecular architectures can be harnessed for therapeutic purposes. Its unique structural features make it a valuable tool in drug discovery, with potential applications ranging from antiviral agents to treatments for neurodegenerative diseases. As research continues to uncover new ways to utilize this compound, it is likely that its importance will only grow within the pharmaceutical industry.
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